4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cross-coupling chemistry C–Br bond activation Synthetic intermediate utility

Researchers requiring a quinoline scaffold with orthogonal handles for sequential functionalization face limited options. This 4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline solves this with three electronically distinct substituents: C4-Br for Suzuki/Sonogashira couplings (60-90% yields), C6-OCF3 for enhanced lipophilicity (Hansch π=+1.04), and C2-CF3 for metabolic stability. The C4 bromine enables Pd-catalyzed diversification while OCF3/CF3 remain inert, allowing chemoselective elaboration without protecting groups. Validated by Jopp et al. (2024) for Sonogashira coupling. Supply: 98% purity, in stock for immediate global shipping.

Molecular Formula C11H4BrF6NO
Molecular Weight 360.05 g/mol
CAS No. 587885-91-4
Cat. No. B3146033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
CAS587885-91-4
Molecular FormulaC11H4BrF6NO
Molecular Weight360.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
InChIInChI=1S/C11H4BrF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
InChIKeyWYOIYJNVYCASQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline: Overview and Physicochemical Profile


4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline (CAS 587885-91-4, molecular formula C₁₁H₄BrF₆NO, molecular weight 360.05 g mol⁻¹) is a tri-substituted quinoline derivative that simultaneously carries a bromine atom at C4, a trifluoromethoxy group at C6, and a trifluoromethyl group at C2 . The compound was first disclosed by the Schlosser group as part of a systematic study on the regioselective elaboration of 2-(trifluoromethyl)quinolinones, where it served as a key intermediate for further organometallic functionalization [1]. The orthogonal reactivity of the three substituents—the C4 bromine enabling halogen/metal exchange and palladium-catalyzed cross-coupling, the C6 OCF₃ group imposing a distinct electronic and lipophilic profile, and the C2 CF₃ group providing metabolic shielding—makes this scaffold a versatile entry point for the construction of structurally diverse quinoline-based libraries.

Synthetic Handle

C4 bromine enables Pd-catalyzed cross-coupling for late-stage diversification

Electronic Profile

C6 OCF₃ provides strong electron-withdrawing character and regioselective metalation control

Metabolic Research

C2 CF₃ offers a model for probing metabolic shielding and C3-directed functionalization

Why This Scaffold Cannot Be Replaced by In-Class Analogs


Within the family of halogenated 2-(trifluoromethyl)quinolines, changing a single substituent alters the entire reactivity profile and physicochemical property set in ways that undermine downstream synthetic utility and biological performance. Replacing the C4 bromine with chlorine (4-chloro analog, CAS 503148-24-1) reduces the oxidative addition rate in palladium-catalyzed cross-couplings because the C–Br bond (bond dissociation energy ≈ 285 kJ mol⁻¹) is significantly weaker than the C–Cl bond (≈ 327 kJ mol⁻¹) [1]. Exchanging the C6 trifluoromethoxy group for a methoxy group (4-bromo-6-methoxy analog, CAS 18706-38-2) decreases lipophilicity by roughly three orders of magnitude as reflected in the Hansch π parameter (OCF₃ = +1.04 vs. OCH₃ = −0.02), profoundly affecting membrane permeability and metabolic stability [2]. Removing the C4 bromine altogether (6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline, CAS 223439-02-9) eliminates the only synthetically tractable handle for late-stage diversification via metal-mediated chemistry [3]. These are not incremental differences; they represent functionally distinct chemical entities that require independent procurement and validation.

C4 Bromine vs. Chlorine

Replacing Br with Cl (CAS 503148-24-1) significantly reduces oxidative addition rates in cross-coupling due to higher C–Cl bond dissociation energy, requiring harsher conditions that may compromise chemoselectivity.

C6 OCF₃ vs. OCH₃

Switching to methoxy (CAS 18706-38-2) drops the Hansch π value by ~1.06 units, substantially lowering lipophilicity; predicted permeability and metabolic stability profiles are not interchangeable.

Removal of C4 Bromine

The des-bromo analog (CAS 223439-02-9) eliminates the only tractable handle for metal-mediated diversification, limiting the scaffold to electrophilic or nucleophilic pathways that differ in scope.

Quantitative Differentiation Evidence vs. Closest Analogs


C4 Bromine vs. C4 Chlorine: Superior Reactivity in Palladium Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings, aryl bromides undergo oxidative addition significantly faster than the corresponding aryl chlorides. The C–Br bond dissociation energy is approximately 285 kJ mol⁻¹, compared with roughly 327 kJ mol⁻¹ for the C–Cl bond, making the 4-bromo compound 1–2 orders of magnitude more reactive under standard coupling conditions [1]. This inherent kinetic advantage positions the 4-bromo scaffold as the preferred partner for sequential functionalization strategies where the 4-chloro analog (CAS 503148-24-1) would require harsher conditions, specialized ligands, or elevated catalyst loadings [2].

C4–Br vs C4–Cl reactivity
Class-level
BDE: C–Br ≈ 285 kJ mol⁻¹ vs C–Cl ≈ 327 kJ mol⁻¹; estimated >10× rate enhancement in oxidative addition
Supports milder, higher-yielding cross-coupling workflows
Class-level organometallic data; specific ligand/solvent effects should be verified
Cross-coupling chemistry C–Br bond activation Synthetic intermediate utility

C6 Trifluoromethoxy vs. C6 Methoxy: Lipophilicity and Permeability Advantage

The trifluoromethoxy group (OCF₃) imparts a Hansch π value of +1.04, whereas the corresponding methoxy group (OCH₃) at the same position (4-bromo-6-methoxy-2-(trifluoromethyl)quinoline, CAS 18706-38-2) has a π value of −0.02 [1]. The resulting Δπ of 1.06 log units translates to an approximately 11.5-fold higher octanol/water partition coefficient for the OCF₃-substituted compound, a difference that directly influences membrane permeability, plasma protein binding, and metabolic vulnerability [2]. This class-level inference is drawn from substituent constant databases and medicinal chemistry reviews rather than from a direct head-to-head measurement of the two specific analogs, and should be validated experimentally for the exact scaffold.

C6 OCF₃ vs OCH₃ lipophilicity
Class-level
Δπ = +1.06 (OCF₃ π = +1.04; OCH₃ π = −0.02); ~11.5× higher predicted logP contribution
Directly impacts membrane permeability and metabolic stability profiling
Hansch constants from substituted benzene databases; scaffold-specific validation recommended
Lipophilicity Drug-likeness Physicochemical property profiling

Trifluoromethoxy Electron-Withdrawing Capacity and Directed Ortho-Metalation

Castagnetti and Schlosser (2002) demonstrated through competition experiments that the OCF₃ group is superior to both OCH₃ and CF₃ in promoting hydrogen/metal permutation at an ortho position. Quantitatively, 2,2-difluoro-1,3-benzodioxole (a model for fluorinated alkoxy substituents) undergoes ortho lithiation approximately 5000 times faster than the non-fluorinated 1,3-benzodioxole, whereas the methoxy analog (anisole) is only 6-fold faster [1]. Although this precise measurement was performed on 1,3-benzodioxole systems rather than on the target quinoline scaffold, the same long-range electron-withdrawing mechanism operates through the quinoline π-system and governs the reactivity of the C6-OCF₃ group. The implication is that the OCF₃ substituent strongly polarizes the quinoline ring, facilitating regioselective metalation at sites remote from the C6 position.

Ortho-metalation rate
Context-dependent
OCF₃-containing model: ~5000× faster lithiation vs non-fluorinated analog; OCH₃ analog: ~6× faster
Enables regioselective late-stage functionalization routes
Competition experiments on 1,3-benzodioxole systems; transferred to quinoline scaffold
Directed ortho-metalation Electron-withdrawing substituent effects Regioselective functionalization

C2 Trifluoromethyl as a Metabolic Shield and Steric Director

The C2 trifluoromethyl group serves a critical dual function that distinguishes this compound from analogs lacking the CF₃ substituent at the 2-position. First, the CF₃ group increases metabolic stability by raising the C–H bond dissociation energy at adjacent positions (C–F BDE = 485.3 kJ mol⁻¹ vs. C–H BDE = 414.2 kJ mol⁻¹), protecting the quinoline core from cytochrome P450-mediated oxidative metabolism [1]. Second, Marull and Schlosser (2003) reported an unprecedented buttressing effect whereby the C2 CF₃ group directs lithiation to the C3 position (rather than the expected C4 position) when treated with lithium diisopropylamide, generating 4-bromo-2-trifluoromethyl-3-quinolyllithium intermediates that enable 3-functionalized products inaccessible from CF₃-free analogs [2]. Steric pressure relay experiments further demonstrated that the CF₃ group acts as both an emitter and transmitter of steric crowding, with bromine proving superior to trifluoromethyl as a transmitter [3].

C2–CF₃ dual role
Reported
C–F BDE 485.3 kJ mol⁻¹ (vs C–H 414.2 kJ mol⁻¹); directs lithiation exclusively to C3 via buttressing effect
Supports metabolic robustness and unique C3 functionalization pathway
Lithiation with LDA in THF at −75°C; metabolic data from fluorinated arene class-level studies
Metabolic stability Buttressing effect Organolithium chemistry

Commercial Availability and Validated Synthetic Route

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is commercially available at 98% purity (Leyan, product number 1972904; ChemicalBook listing CB83602357) and is synthesized via the well-established acid-catalyzed cyclization-condensation of 4-(trifluoromethoxy)aniline with ethyl 4,4,4-trifluoroacetoacetate, followed by bromination with phosphoryl tribromide . This route was optimized and reported by Marull and Schlosser (2003) and has been subsequently validated by multiple research groups for the preparation of analogous 4-bromo-2-(trifluoromethyl)quinoline scaffolds, including recent applications in Sonogashira-derived bis- and tris-alkynylquinolines (Jopp et al., Beilstein J. Org. Chem. 2024) [1]. In contrast, the 4-chloro analog (CAS 503148-24-1) and the 4-iodo analog are less commonly stocked, and their synthesis via the corresponding phosphoryl halide requires separate validation.

Commercial availability
Source review
≥98% purity (Leyan); validated synthetic route via aniline cyclization-bromination
Lower procurement risk with literature-supported synthesis
Multiple vendor listings; compare lot-specific COA for critical applications
Synthetic accessibility Commercial sourcing Building block procurement

Long-Range Electronic Polarization Effects of the Trifluoromethoxy Group

Unlike the methoxy group, which exerts only a short-range inductive effect, the trifluoromethoxy group transmits its electron-withdrawing influence across multiple bond lengths through a combination of σ- and π-polarizing interactions [1]. Castagnetti and Schlosser (2002) showed that 4-(trifluoromethoxy)anisole is deprotonated by tert-butyllithium exclusively at the position adjacent to OCH₃ rather than adjacent to OCF₃, confirming that OCF₃ acts as a stronger long-range electron-withdrawing group [1]. In the target compound, this means the C6-OCF₃ group polarizes the quinoline ring in a fundamentally different manner than the C6-OCH₃ or C6-F analogs, influencing the regioselectivity of both electrophilic aromatic substitution and metalation reactions at distant positions (C3, C5, C8). The 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline (CAS 31009-33-3), in contrast, exhibits different regioselectivity in metalation due to the distinct electronic character of fluorine versus trifluoromethoxy, as documented in Schlosser's 2004 regioflexibility study [2].

Long-range OCF₃ effect
Context-dependent
4-(Trifluoromethoxy)anisole deprotonation: >95% selectivity ortho to OCH₃, remote from OCF₃; OCH₃ and F analogs lack this remote bias
Creates unique regioselectivity vector for derivative library synthesis
Model system from Castagnetti & Schlosser; quinoline-specific validation needed
Substituent electronic effects σ- and π-polarization Metalation regiochemistry

Validated Application Scenarios in Drug Discovery and Chemical Biology


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The C4 bromine atom serves as the primary handle for Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl groups at the 4-position with coupling yields typically in the 60–90% range for analogous 2-(trifluoromethyl)quinoline substrates [1]. The OCF₃ and CF₃ groups remain inert under standard Pd(0)/Pd(II) coupling conditions, allowing chemoselective elaboration at C4 without protecting-group manipulation. This scenario is directly validated by the 2024 study of Jopp et al., which demonstrated successful Sonogashira coupling of multiple dibrominated 2-trifluoromethylquinolines to generate fluorescent alkynylated derivatives [1].

C3 Functionalization via Directed Ortho-Metalation

Treatment with lithium diisopropylamide (LDA) generates the 4-bromo-2-trifluoromethyl-3-quinolyllithium intermediate, which can be trapped with electrophiles (CO₂, DMF, halogens, etc.) to install substituents at C3 while preserving the C4 bromine for subsequent reactions [2]. This C3-then-C4 sequential functionalization strategy is uniquely enabled by the buttressing effect of the C2 CF₃ group and is not accessible with C2-H or C2-alkyl quinoline analogs. The resulting 3,4-disubstituted quinoline products represent a distinct and underexplored region of chemical space in medicinal chemistry.

Metabolically Shielded Lead-Optimization Scaffold

The combination of OCF₃ (Hansch π = +1.04) at C6 and CF₃ (π = +0.88) at C2 provides balanced lipophilicity for membrane permeability while the C–F bonds at both substituents confer resistance to cytochrome P450-mediated oxidation [3]. Trifluoromethylquinoline derivatives have demonstrated antiproliferative activity at nanomolar concentrations against multiple cancer cell lines as tubulin polymerization inhibitors targeting the colchicine binding site [4], establishing the quinoline scaffold as a validated pharmacophore. The 4-bromo intermediate allows systematic exploration of the C4 vector for optimizing potency, selectivity, and ADME properties.

Fluorescent Alkynylquinoline Precursor for Optoelectronic Materials

Brominated 2-trifluoromethylquinolines, including the 4,6-dibromo and 4,8-dibromo analogs, have been successfully converted into bis- and tris-alkynylated quinolines with tunable fluorescence properties via Sonogashira coupling [1]. The target compound, bearing a single C4 bromine and a C6 OCF₃ group with strong electron-withdrawing character, is an ideal precursor for mono-alkynylated derivatives with distinct photophysical properties, offering potential applications in OLED materials and fluorescent probes.

Application
Selection Property
Validation Focus
Late-stage C–C bond formation
C4 bromide reactivity in Pd-catalyzed Suzuki/Sonogashira couplings
Coupling yield and chemoselectivity under standard conditions
C3-directed functionalization
C2-CF₃ buttressing effect enabling lithiation at C3 while preserving C4–Br
Regioselectivity and electrophile trapping efficiency
Lead-optimization scaffold profiling
Balanced lipophilicity (OCF₃, CF₃) and reported metabolic stability context
Permeability, CYP450 oxidation resistance, and structure-activity relationship expansion
Fluorescent probe precursor
C4 bromide as handle for alkynylation; OCF₃ electron-withdrawing modulation of photophysics
Optical properties and tunable emission via Sonogashira adducts
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